

Physicochemical properties of (R)-Lercanidipine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Lercanidipine hydrochloride

Cat. No.: B600972

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of (R)-Lercanidipine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **(R)-Lercanidipine hydrochloride**, a third-generation dihydropyridine L-type calcium channel blocker.^{[1][2]} As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability.^{[3][4]} Understanding its physicochemical characteristics is critical for the development, formulation, and optimization of its dosage forms to enhance bioavailability and therapeutic efficacy.

Core Physicochemical Data

The fundamental physicochemical properties of **(R)-Lercanidipine hydrochloride** are summarized below. It is important to note that variations in reported values, particularly for melting point and solubility, can arise from differences in crystalline forms (polymorphism) and experimental conditions.^{[5][6]}

Property	Data	References
Chemical Name	5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride	[7]
Molecular Formula	C ₃₆ H ₄₁ N ₃ O ₆ • HCl	[8]
Molecular Weight	648.2 g/mol	[2][7][8]
CAS Number	187731-34-6 ((R)-isomer hydrochloride)	[7][9][10]
Appearance	Pale yellow, crystalline powder	[1][6][11]
Melting Point (°C)	175 - 177 Polymorph Form I: 197 - 201 Polymorph Form II: 207 - 211	[9][12][13][5][6][5][6]
pKa	6.83	[14]
LogP (Octanol/Water)	6.4	[15]

Solubility Profile

Lercanidipine hydrochloride's solubility is highly pH-dependent, a crucial factor for its absorption in the gastrointestinal tract. It is practically insoluble in water but solubility increases significantly in acidic conditions due to the ionization of the molecule.[4]

Solvent/Medium	Temperature	Solubility	References
Water	21°C	5 µg/mL	[15]
Water	37°C	15 µg/mL (0.015 mg/mL)	[3]
0.1 N HCl (pH ~1.2)	37°C	82.35 - 123 µg/mL	[3][4]
Acetate Buffer (pH 4.5)	37°C	49.43 µg/mL	[4]
Phosphate Buffer (pH 6.8)	37°C	3.29 - 9.85 µg/mL	[3][4]
Ethanol	-	~2 mg/mL	[8]
DMSO	-	~15 mg/mL	[8]
Dimethylformamide (DMF)	-	~25 mg/mL	[8]
Methanol	-	Freely Soluble	[4]
Chloroform	-	Readily Soluble	[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to **(R)-Lercanidipine hydrochloride**.

Saturation Solubility Determination

This protocol is based on the method reported by Higuchi and Connors to determine the equilibrium solubility of a compound in a specific solvent.

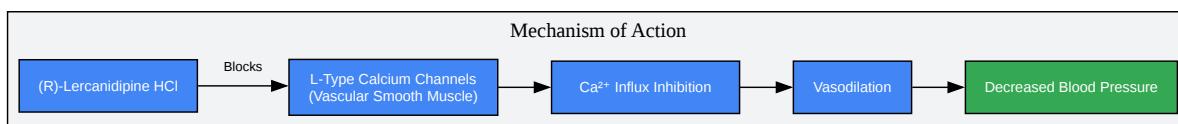
- Preparation: An excess amount of **(R)-Lercanidipine hydrochloride** is added to a sealed vial containing a known volume (e.g., 20-25 mL) of the desired solvent (e.g., distilled water, 0.1 N HCl, or phosphate buffer pH 6.8).[3][4][15]

- Equilibration: The vials are agitated in an orbital shaker or with an electromagnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[3][4][15]
- Sample Collection: After agitation, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove undissolved solid particles.[15]
- Analysis: The filtrate is suitably diluted, if necessary, and the concentration of the dissolved drug is quantified using a validated analytical method, typically UV-Visible spectrophotometry at its λ_{max} (e.g., 236 nm or 241.5 nm).[4][15]
- Replication: All measurements are performed in triplicate to ensure accuracy and precision. [15]

In Vitro Dissolution Testing

Dissolution studies are critical for predicting the in vivo performance of a drug product.

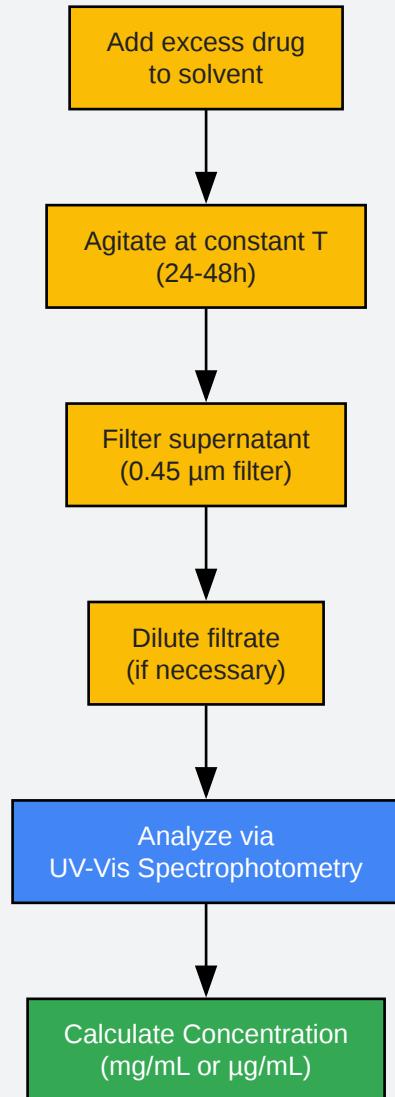
- Apparatus Setup: A USP Dissolution Apparatus, typically Type 2 (Paddle), is used. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium (e.g., 0.1 N HCl). The medium is degassed and maintained at a constant temperature of $37 \pm 0.5^\circ\text{C}$.[4][14]
- Test Execution: A tablet or a sample of powder equivalent to a standard dose (e.g., 10 mg) is introduced into the vessel. The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[4][14]
- Sampling: At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), aliquots (e.g., 5 mL) of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.[3][4]
- Analysis: The collected samples are filtered and analyzed for lercanidipine content using a validated UV spectrophotometric method.[4][14]
- Data Interpretation: The cumulative percentage of drug released is calculated and plotted against time to generate a dissolution profile.


LogP Determination (Shake-Flask Method)

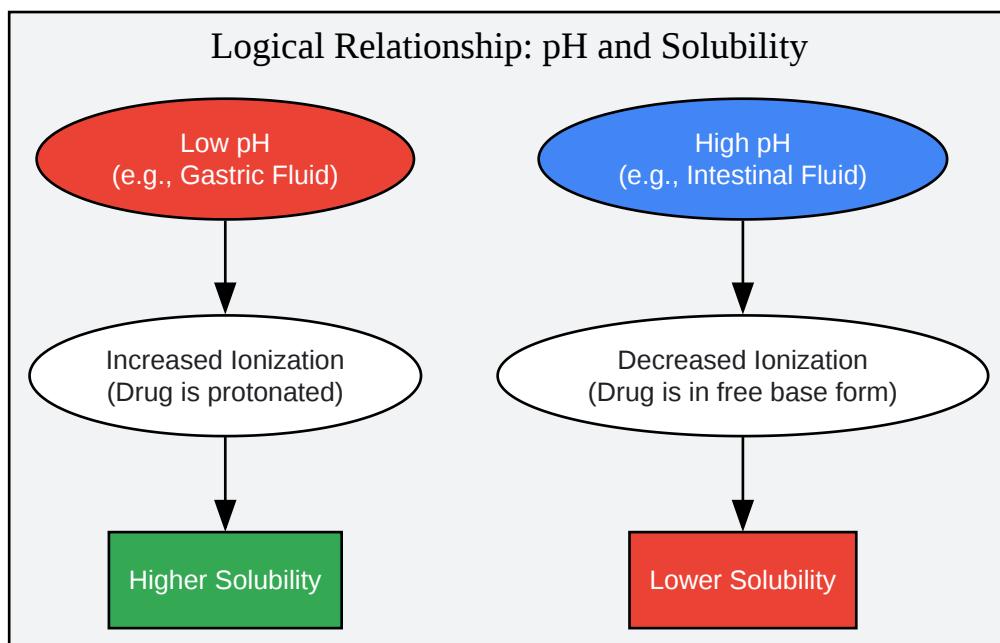
The partition coefficient (LogP) is a measure of a drug's lipophilicity. The shake-flask method is the traditional approach.

- Phase Preparation: Equal volumes of n-octanol and a buffered aqueous phase (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by mixing for 24 hours, followed by separation.[16]
- Partitioning: A known amount of **(R)-Lercanidipine hydrochloride** is dissolved in one of the phases (or a 50/50 mixture). The biphasic system is then shaken vigorously for a set period to facilitate partitioning, followed by a period of rest (e.g., 24 hours) to allow for complete phase separation.[16]
- Quantification: The concentration of the drug in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.[16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the drug concentration in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Pathways and Processes


Diagrams are provided to illustrate key concepts related to **(R)-Lercanidipine hydrochloride**'s mechanism and analysis.

[Click to download full resolution via product page](#)


Caption: Mechanism of action for **(R)-Lercanidipine hydrochloride**.

Experimental Workflow: Saturation Solubility

[Click to download full resolution via product page](#)

Caption: Workflow for determining saturation solubility.

[Click to download full resolution via product page](#)

Caption: Relationship between pH and Lercanidipine HCl solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lercanidipine hydrochloride | 132866-11-6 [chemicalbook.com]
- 2. Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 157917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isca.me [isca.me]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. EP2036890A1 - Crystalline form (i) of lercanidipine hydrochloride - Google Patents [patents.google.com]
- 6. Lercanidipine - Wikipedia [en.wikipedia.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. (R)-Lercanidipine Hydrochloride | 187731-34-6 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. labproinc.com [labproinc.com]
- 12. Lercanidipine hydrochloride | CAS#:132866-11-6 | Chemsoc [chemsoc.com]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. agilent.com [agilent.com]
- To cite this document: BenchChem. [Physicochemical properties of (R)-Lercanidipine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600972#physicochemical-properties-of-r-lercanidipine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com